Cas no 376362-05-9 (2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)-)

2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)- structure
376362-05-9 structure
Product name:2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)-
CAS No:376362-05-9
MF:C29H26O8
MW:502.511949062347
CID:1485030
PubChem ID:10228895

2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(4-hydroxyphenyl)-,(2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propenyl]-2,6-dihydroxyphenyl]-2-methyl-2-butenyl ester, (2E)-
    • 2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)-
    • [(E)-4-[3-[(E)-3-(2,4-dihydroxyphenyl)prop-2-enoyl]-2,6-dihydroxyphenyl]-2-methylbut-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
    • 3'-(4-Coumaroyloxy-3-methylbutyl-2(E)-enyl)-2,4,2',4'-tetrahydroxychalcone
    • (2E)-4-[3-[(2E)-3-(2,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl (2E)-3-(4-hydroxyphenyl)-2-propenoate
    • Demethoxyisogemichalcone C
    • 376362-05-9
    • CHEMBL514745
    • CHEBI:140133
    • LMPK12120122
    • DTXSID101101038
    • 3''-[gamma-hydroxymethyl-(E)-gamma-methylallyl]-2,4,2'',4''-tetrahydroxychalcone 11''-O-coumarate
    • BDBM50250979
    • Inchi: 1S/C29H26O8/c1-18(17-37-28(35)15-5-19-3-8-21(30)9-4-19)2-11-23-26(33)14-12-24(29(23)36)25(32)13-7-20-6-10-22(31)16-27(20)34/h2-10,12-16,30-31,33-34,36H,11,17H2,1H3/b13-7+,15-5+,18-2+
    • InChI Key: XXQUTHYOIGFGPG-MPKNGZDBSA-N
    • SMILES: OC1C(C(/C=C/C2C=CC(=CC=2O)O)=O)=CC=C(C=1C/C=C(\C)/COC(/C=C/C1C=CC(=CC=1)O)=O)O

Computed Properties

  • Exact Mass: 502.16276778g/mol
  • Monoisotopic Mass: 502.16276778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 10
  • Complexity: 841
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 145Ų

2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)- Related Literature

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